6alpha-Fluoroprednisolone-21-acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-6-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FO6/c1-12(25)30-11-19(28)23(29)7-5-15-14-9-17(24)16-8-13(26)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h4,6,8,14-15,17-18,20,27,29H,5,7,9-11H2,1-3H3/t14-,15-,17-,18-,20+,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMBAKFTWRNHPS-APRQOCPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)F)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)F)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205608 | |
| Record name | 6alpha-Fluoroprednisolone-21-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
570-36-5 | |
| Record name | Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-6-fluoro-11,17-dihydroxy-, (6α,11β)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=570-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6alpha-Fluoroprednisolone-21-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluprednisolone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14637 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6alpha-Fluoroprednisolone-21-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6α-fluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.483 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | FLUPREDNISOLONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YEO81H7EG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for 6alpha Fluoroprednisolone 21 Acetate and Its Derivatives
Precursor Synthesis and Starting Materials in Fluorinated Prednisolone (B192156) Acetate (B1210297) Production
The foundation of 6alpha-fluoroprednisolone-21-acetate synthesis lies in the availability of appropriately functionalized steroid skeletons. These precursors must possess the necessary structural features to facilitate both the introduction of the 6alpha-fluoro group and the 21-acetate ester.
Preparation of Key Steroidal Intermediates for 6alpha-Fluorination
The synthesis of fluorinated corticosteroids like this compound typically commences with advanced steroidal intermediates. A pivotal starting material is 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate. americanpharmaceuticalreview.com This compound serves as a key intermediate for the synthesis of several glucocorticoids. americanpharmaceuticalreview.com The presence of the 9β,11β-epoxide is crucial for subsequent reactions, and the diene system in the A-ring is a common feature in potent corticosteroids.
Another critical intermediate approach involves the use of 17-hydroxy, 21-ester steroidal compounds. google.com These can be transformed into reactive enol forms, which then act as the substrates for the fluorination step. google.com The general strategy often involves the formation of a 3-enol ester from a 3-ketosteroid, which then directs the electrophilic fluorinating agent to the desired position. americanpharmaceuticalreview.com For instance, an intermediate can react with benzoyl chloride to form an enolester, which then undergoes stereoselective fluorination. americanpharmaceuticalreview.com
The following table summarizes key starting materials and their roles in the synthesis of fluorinated corticosteroids.
| Starting Material/Intermediate | Key Structural Features | Role in Synthesis |
| 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate | 9β,11β-epoxide, 21-acetate, pregna-1,4-diene-3,20-dione core | A key intermediate for introducing the 6α-fluoro group and subsequent conversion to the final product. americanpharmaceuticalreview.com |
| 17-hydroxy, 21-ester steroidal compounds | 17-hydroxyl group, 21-ester functionality | Precursors for forming reactive enol intermediates necessary for the fluorination step. google.com |
| 3-Ketosteroids | Ketone group at C-3 | Can be converted to 3-enolates or 3-enol esters to direct electrophilic fluorination. americanpharmaceuticalreview.comgoogle.com |
Strategies for Introduction of the 21-Acetate Moiety
The 21-acetate group is a common feature in corticosteroid drugs, often enhancing their lipophilicity and influencing their pharmacokinetic profile. This group can be introduced at various stages of the synthesis. In many synthetic pathways, the 21-acetate is present in the starting material, such as in 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate. americanpharmaceuticalreview.com
Alternatively, the 21-hydroxyl group of a precursor steroid can be acetylated. This is a standard esterification reaction, often carried out using acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base or catalyst. The selective acetylation of the 21-hydroxyl group is generally straightforward due to its primary and less sterically hindered nature compared to other hydroxyl groups in the steroid nucleus.
In some instances, a 17,21-diacetate may be formed. For example, a 6α-fluorinated betamethasone (B1666872) 9,11-oxido 21-acetate can be converted to the corresponding 17,21-diacetate by treatment with isopropenyl acetate. google.com This diacetate can then be further reacted, for instance, with hydrofluoric acid to yield diflorasone (B526067) diacetate. google.com
Stereoselective Fluorination Techniques at the 6alpha-Position
The introduction of a fluorine atom at the 6alpha-position is a critical step that significantly enhances the anti-inflammatory potency of corticosteroids. Achieving high stereoselectivity in this step is paramount to avoid the formation of the less active 6beta-isomer.
Electrophilic Fluorination Reagents and Reaction Conditions (e.g., Selectfluor®)
Modern synthetic approaches predominantly utilize electrophilic fluorinating agents for the introduction of fluorine into the steroid nucleus. numberanalytics.com Among these, F-TEDA-BF4 (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), commercially known as Selectfluor®, has emerged as a reagent of choice. google.com It is favored for its efficiency, safety, and high degree of stereoselectivity compared to older, often hazardous reagents like perchloryl fluoride. google.com
The fluorination reaction is typically carried out on an enolized form of the 3-keto steroid. google.com The reaction conditions are crucial for achieving high yields and stereoselectivity. For instance, the selective fluorination at the 6α-position can be achieved by treating the steroidal enol ester with Selectfluor® in a suitable solvent system. google.com
Control of 6alpha/6beta Isomeric Ratios in Synthetic Pathways
The control of the 6α/6β isomeric ratio is a significant challenge in the synthesis of fluorinated corticosteroids. Traditional methods often resulted in mixtures of diastereomers that required tedious separation. google.com However, the use of modern electrophilic fluorinating agents, particularly Selectfluor®, in conjunction with carefully designed substrates, has enabled highly stereoselective 6α-fluorination. google.com
The reaction of a 17-hydroxy, 21-ester steroidal compound with Selectfluor® can lead to a highly stereospecific yield where 6α-fluorination is favored. google.com For example, the fluorination of a specific steroidal intermediate with Selectfluor® in a nitrogen atmosphere at 0°C has been reported to yield a 6α:6β ratio of 94.9:5.1. google.com Another example under similar conditions yielded a ratio of 93:7. google.com This high degree of stereocontrol is a significant advantage of modern synthetic methodologies.
The following table presents data on the isomeric ratios achieved using Selectfluor®.
| Steroidal Substrate | Fluorinating Agent | Reaction Conditions | 6α:6β Isomeric Ratio | Reference |
| 3-enol ester of a 17α,21-dihydroxy-pregna-1,4-diene-3,20-dione | Selectfluor® | N₂ atmosphere, 0°C | 94.9:5.1 | google.com |
| 3-enol ester of a 17α,21-dihydroxy-pregna-1,4-diene-3,20-dione | Selectfluor® | N₂ atmosphere, 0°C | 93:7 | google.com |
Advancements in Asymmetric Fluorination Approaches for Steroids
While electrophilic fluorination of steroid enol derivatives has proven highly effective for achieving 6α-selectivity, research into more advanced asymmetric fluorination methods continues. These approaches aim to establish the chiral center at C-6 with even greater precision, potentially eliminating the need for any separation of diastereomers.
The development of chiral fluorinating reagents and catalytic asymmetric fluorination reactions represents the forefront of this field. While the direct application of these methods to the industrial-scale synthesis of this compound may not yet be widespread, they hold significant promise for future innovations in steroid synthesis. The ongoing exploration of organocatalytic and transition-metal-catalyzed asymmetric fluorinations is expected to provide even more efficient and sustainable routes to these valuable pharmaceutical compounds.
Chemical Modifications and Derivatization Strategies of the this compound Backbone
The core structure of this compound serves as a versatile scaffold for chemical modifications. These derivatization strategies are aimed at fine-tuning the molecule's biological activity, and pharmacokinetic properties. Key approaches involve the synthesis of new analogs by altering substituent groups, the precise functionalization of other positions on the steroid nucleus, and the design of prodrugs to optimize drug delivery.
Synthesis of Novel Analogs with Modified Substituent Groups
The synthesis of novel analogs of this compound often proceeds through key intermediates, such as 9β,11β-epoxide precursors. These intermediates allow for the introduction of various substituent groups, leading to compounds with potentially enhanced anti-inflammatory activity. google.com
A primary strategy involves the reaction of a 6α-fluoro-9β,11β-epoxy-16-methylpregna-1,4-diene-17,21-diol-3,20-dione derivative with different reagents. For instance, reaction with hydrogen chloride can yield a 9α-chloro analog. google.com Similarly, further fluorination can be achieved. The ester groups at the C17 and C21 positions are also common sites for modification. For example, 17,21-dipropionate esters can be synthesized from the corresponding diol by reacting it with propionic anhydride. google.com This modification of the ester chain can influence the lipophilicity and, consequently, the absorption and distribution of the drug.
Another pathway to generate analogs involves the reaction of a 6α-fluoro-17-hydroxy-9β,11β-epoxy intermediate with hydrofluoric acid, which can lead to the formation of 9α-fluorinated analogs like Diflorasone 21-acetate. google.com These synthetic routes demonstrate the versatility of the steroidal backbone in accommodating new functional groups to create a library of analogs for biological screening.
Table 1: Synthesis of this compound Analogs This table is interactive and based on available research data.
| Resulting Analog | Key Intermediate | Reagent(s) | Modified Substituent(s) |
|---|---|---|---|
| 6α-Fluoro-9α-chloro-16β-methyl-prednisolone 17,21-dipropionate | 6α-Fluoro-9β,11β-epoxy-16β-methyl-pregna-1,4-diene-17,21-diol-3,20-dione 17,21-dipropionate | Hydrogen Chloride | 9α-Chloro |
| Diflorasone 21-acetate (6α,9α-Difluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate) | 6α-Fluoro-17-hydroxy-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate | 70% Hydrofluoric Acid | 9α-Fluoro |
Regioselective Functionalization at Other Steroidal Positions
Regioselectivity is a critical aspect of synthesizing potent corticosteroid analogs, ensuring that chemical modifications occur at specific positions on the steroid framework to elicit desired biological effects. A cornerstone of this approach is the use of 9β,11β-epoxide intermediates. The strained nature of this epoxide ring allows for its predictable and regioselective opening.
The reaction of these epoxides with hydrohalic acids is a prime example of regioselective functionalization. When a 6α-fluoro-9β,11β-epoxy steroid is treated with a strong acid like hydrofluoric acid (HF) or hydrogen chloride (HCl), the reaction proceeds with high selectivity. google.comgoogle.com The nucleophilic halide attacks the C9 position, leading to the simultaneous opening of the epoxide ring and the formation of an 11β-hydroxyl group. This process yields halohydrins, specifically 9α-halo-11β-hydroxy steroids.
This method has been successfully employed to introduce a chlorine atom at the 9α-position to create 6α-fluoro-9α-chloro-prednisolone derivatives or an additional fluorine atom to produce 6α,9α-difluoro analogs such as diflorasone and flumethasone. google.comgoogle.com The precision of this reaction is vital, as the stereochemistry and position of the halogen atom are crucial determinants of the compound's anti-inflammatory potency and systemic side effects.
Development of Prodrug and Soft Drug Concepts for this compound
The concepts of prodrugs and soft drugs represent advanced strategies to optimize the therapeutic application of corticosteroids like this compound. A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through enzymatic or non-enzymatic reactions. researchgate.netpsu.edu This approach is often used to overcome issues such as poor solubility, chemical instability, or lack of site-specificity. frontiersin.org
For corticosteroids, a common prodrug strategy involves the esterification of the 21-hydroxyl group. frontiersin.org While this compound is itself a 21-ester, further modifications can create prodrugs with specific targeting capabilities. For instance, creating more hydrophilic derivatives, such as glucoside prodrugs of related steroids like dexamethasone (B1670325) and prednisolone, has been shown to improve delivery to the colon for treating localized inflammation, as the prodrugs are poorly absorbed in the small intestine. psu.edu
A more targeted approach involves conjugating the steroid to a directing molecule. Research on the related glucocorticoid dexamethasone has demonstrated the development of liver-targeting prodrugs. nih.gov In this strategy, dexamethasone was linked to cholic acid (a bile acid) via a hydrophilic or zwitterionic linker. nih.gov The resulting conjugate is designed to be a substrate for liver-specific transporters, thereby concentrating the drug's action in the liver and reducing systemic exposure. nih.gov This concept could be applied to this compound to develop organ-specific therapies.
Soft drugs, in contrast, are active therapeutic agents designed to undergo predictable and controlled metabolism to inactive, non-toxic derivatives after exerting their therapeutic effect. researchgate.netpsu.edu This approach aims to minimize systemic side effects by ensuring the drug is rapidly cleared from circulation once it moves away from the target site. The design of soft drug versions of this compound would involve introducing metabolically labile spots into the molecule, for example, by creating esters that are readily hydrolyzed by plasma or tissue esterases to an inactive metabolite.
Molecular and Cellular Mechanisms of Action of 6alpha Fluoroprednisolone 21 Acetate
Glucocorticoid Receptor Binding Dynamics and Specificity
The interaction of 6alpha-Fluoroprednisolone-21-acetate with the glucocorticoid receptor (GR) is the initial and defining step in its mechanism of action. This process is characterized by high specificity and is significantly influenced by the compound's unique structural modifications.
Structural Determinants of Receptor Interaction for this compound
The binding of this compound to the ligand-binding domain (LBD) of the glucocorticoid receptor is governed by several key structural features:
Steroid Core : The fundamental pregnane (B1235032) steroid structure, including the 3-keto-4-ene A-ring, is essential for anchoring the molecule within the receptor's hydrophobic pocket.
11β-Hydroxyl Group : This group is critical for glucocorticoid activity, forming a key hydrogen bond within the LBD that helps to stabilize the receptor in its active conformation.
6α-Fluoro Group : The addition of a fluorine atom at the 6α position enhances glucocorticoid potency. This is attributed to the electron-withdrawing nature of fluorine, which can influence the conformation and electronic properties of the steroid backbone, leading to a more favorable interaction with the receptor.
21-Acetate Ester : The acetate (B1210297) group at the C21 position significantly increases the lipophilicity of the molecule compared to a hydroxyl group nih.gov. While this esterification reduces direct binding affinity, it renders the compound a prodrug. For maximal genomic activity, this ester must be cleaved by intracellular esterases to yield the free 21-hydroxyl group, which can then form a crucial hydrogen bond within the receptor's LBD nih.govnih.gov.
Post-Receptor Signaling Cascades in In Vitro Models
Upon binding to the glucocorticoid receptor, this compound (after its conversion to the active alcohol) initiates both genomic and non-genomic signaling pathways that have been characterized in various in vitro systems.
Modulation of Gene Transcription and Protein Expression Profiles in Cell Lines
The primary mechanism of action for glucocorticoids is the modulation of gene expression. After the active ligand binds to the cytosolic GR, the complex translocates to the nucleus. Here, it influences gene transcription through two main pathways:
Transactivation : The GR-ligand complex binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This typically upregulates the expression of anti-inflammatory proteins.
Transrepression : This is a key mechanism for the anti-inflammatory effects of glucocorticoids. The GR-ligand complex does not bind directly to DNA but instead interacts with other transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) researchgate.netresearchgate.netkuleuven.be. By binding to these factors, the GR prevents them from activating the expression of pro-inflammatory genes, such as those for cytokines, chemokines, and adhesion molecules wikipedia.orgnih.gov.
While specific gene expression profiles induced by this compound are not widely reported, as a potent glucocorticoid, it is expected to be a strong inhibitor of NF-κB and AP-1 pathways in various cell lines.
Investigation of Non-Genomic Glucocorticoid Actions at the Cellular Level
In addition to the classical genomic effects that take hours to manifest, glucocorticoids can elicit rapid, non-genomic actions nih.govresearchwithrutgers.com. These effects are too quick to be explained by gene transcription and protein synthesis and are thought to involve different mechanisms mdpi.comnih.gov:
Membrane-Bound GR : A portion of glucocorticoid receptors may be located at the plasma membrane (mGR). Ligand binding to mGR can trigger rapid intracellular signaling cascades, such as the activation of mitogen-activated protein (MAP) kinases nih.gov.
Cytosolic GR Interactions : The activated cytosolic GR can directly interact with and modulate the activity of various signaling proteins without translocating to the nucleus. For instance, glucocorticoids can induce the release of Src kinase from the inactive GR complex, leading to downstream signaling events that can contribute to anti-inflammatory effects wikipedia.org.
Physicochemical Membrane Interactions : At high concentrations, the steroid molecule itself may have non-specific interactions with cellular membranes, altering their physical properties and the function of embedded proteins.
Potent, fluorinated glucocorticoids are known to be capable of initiating these rapid responses, and it is plausible that this compound shares these capabilities researchgate.net.
Influence of Fluorination and Acetylation on Pharmacodynamic Interactions
The chemical modifications of the prednisolone (B192156) structure are not merely incidental; they are strategic additions that fine-tune the compound's pharmacodynamic properties.
The 6α-fluorination significantly enhances the intrinsic anti-inflammatory potency of the molecule. This modification increases the compound's glucocorticoid activity, making it more effective at the receptor level. Furthermore, fluorination can increase the metabolic stability of the steroid, prolonging its biological half-life.
The 21-acetylation primarily modifies the compound's physicochemical properties. By converting the polar hydroxyl group to a more lipophilic acetate ester, the molecule's ability to cross cellular membranes is enhanced. However, this comes at the cost of reduced direct binding affinity for the glucocorticoid receptor nih.gov. This modification effectively turns this compound into a prodrug. Its pharmacodynamic effect is dependent on the rate and extent of its hydrolysis into the active 6alpha-Fluoroprednisolone by intracellular esterases present in target tissues nih.govnih.gov. This conversion step can influence the onset and duration of action at a cellular level.
Impact of 6alpha-Fluorine on Steroid Conformation and Biological Activity
The introduction of a fluorine atom at the 6α-position of the prednisolone steroid nucleus has a profound impact on the molecule's three-dimensional shape and, consequently, its biological activity. The 6α-fluoro substituent is in an equatorial position, a stereochemical orientation that has been shown to enhance anti-inflammatory activity in corticosteroids. nih.gov This enhancement is largely attributed to the electron-withdrawing nature of the fluorine atom, which can influence the electronic environment of the steroid's A-ring and thereby affect its interaction with the glucocorticoid receptor (GR).
The conformational effects of the 6α-fluoro group are crucial. The rigid structure of the steroid's fused ring system means that substituents have fixed axial or equatorial orientations. nih.govmdpi.com The equatorial 6α-fluorine atom is thought to stabilize a conformation of the A-ring that is optimal for binding to the GR. While the 6α-methyl group alone is not sufficient to induce a significant inversion of the A-ring, its combination with other substituents can alter the ring's conformation and enhance receptor affinity. nih.gov A similar principle is expected to apply to the highly electronegative fluorine atom.
| Compound | Modification | Reported Effect on Biological Activity | Reference |
|---|---|---|---|
| 6α-Fluorinated Corticosteroids | 6α-Fluorine (equatorial) | Enhanced anti-inflammatory activity. | nih.gov |
| 6α- and 9α-Fluorinated Glucocorticoids | 6α- or 9α-Fluorine | Increased glucocorticoid transactivation. | psu.edu |
| 9α-Fluorinated Prednisolone Derivative | 9α-Fluorine | Enhanced glucocorticoid receptor binding affinity. | scbt.com |
Role of the 21-Acetate Group in Cellular Uptake and Intracellular Processing
The 21-acetate group of this compound plays a critical role as a prodrug moiety, influencing the compound's pharmacokinetic properties, including its cellular uptake and subsequent activation. Esterification of corticosteroids at the 21-position is a common strategy in drug design to modify their physicochemical properties, such as lipophilicity.
Research indicates that while some active transport mechanisms may be involved in steroid uptake, the cellular entry of free steroids is largely governed by their lipophilicity. nih.gov However, studies on various corticosteroid esters have shown that 21-acetates generally exhibit a lower binding affinity for the glucocorticoid receptor compared to their parent alcohol form. nih.gov This suggests that this compound is likely less active in its esterified form and requires intracellular hydrolysis to exert its full biological effect.
Once inside the target cell, the 21-acetate ester bond is cleaved by intracellular enzymes, releasing the active metabolite, 6alpha-fluoroprednisolone. The primary enzymes responsible for this hydrolysis are carboxylesterases (CES), a family of serine hydrolases that are abundant in various tissues and play a crucial role in the metabolism of many ester-containing drugs. nih.gov The cleavage of the ester results in the formation of the corresponding alcohol (the active steroid) and a carboxylic acid. nih.gov The rate of this enzymatic cleavage can be influenced by the nature and position of the ester group. researchgate.net While specific data on the hydrolysis of this compound is limited, the general principles of corticosteroid ester metabolism are well-established.
| Feature | Description | Significance | Reference |
|---|---|---|---|
| 21-Acetate Ester | Esterification at the 21-position of the steroid. | Acts as a prodrug, modifying lipophilicity for cellular uptake. | nih.gov |
| Receptor Binding Affinity | 21-acetates generally have lower binding affinity than the parent alcohol. | Indicates the necessity of hydrolysis for full biological activity. | nih.gov |
| Intracellular Hydrolysis | Cleavage of the ester bond within the cell. | Releases the active form of the drug, 6alpha-fluoroprednisolone. | nih.gov |
| Key Enzymes | Carboxylesterases (CES). | Responsible for the metabolic conversion of the prodrug to the active drug. | nih.gov |
Structure Activity Relationship Sar Investigations of 6alpha Fluoroprednisolone 21 Acetate Analogs
Systematic Modification of the Steroid Nucleus and Side Chains
The steroidal backbone and its various substituents are prime targets for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. Research has focused on altering key positions on the pregnane (B1235032) nucleus and the C-17 side chain to optimize the therapeutic index.
Modifications at positions C-6, C-9, C-16, and C-17 of the steroid nucleus have profound effects on the glucocorticoid and mineralocorticoid activity of the resulting compounds. The introduction of a fluorine atom, in particular, has been a cornerstone of synthetic corticosteroid development. numberanalytics.com
The 6α-fluoro group, as seen in 6alpha-Fluoroprednisolone-21-acetate, generally enhances anti-inflammatory activity. Fluorination at the 6-position can influence the conformation of the A-ring of the steroid, potentially improving its interaction with the glucocorticoid receptor (GR). nih.gov
Substitution with a fluorine atom at the 9α-position is a common strategy that significantly potentiates both glucocorticoid and mineralocorticoid activity. nih.gov This is attributed to the electron-withdrawing nature of fluorine, which increases the acidity of the 11β-hydroxyl group, leading to stronger binding to the glucocorticoid receptor. However, this modification often increases undesirable mineralocorticoid effects as well. Studies comparing 9α-fluoro and 6α,9α-difluoro substitutions have shown that the difluoro compounds tend to have enhanced systemic glucocorticoid activity relative to their topical anti-inflammatory potency. nih.gov
Substituents at the C-16 and C-17 positions are crucial for reducing mineralocorticoid side effects and can also influence anti-inflammatory potency. For instance, the introduction of a 16α-hydroxyl or 16α-methyl group can virtually eliminate salt-retaining properties. The formation of a 16α,17α-acetal, such as an acetonide, has been shown to markedly enhance topical anti-inflammatory potency compared to conventional structures. nih.gov
Interactive Table:
| Substitution Position | Modification | Effect on Biochemical Activity | Reference |
|---|---|---|---|
| C-6 | 6α-Fluoro | Enhances anti-inflammatory activity. | nih.gov |
| C-9 | 9α-Fluoro | Potentiates both glucocorticoid and mineralocorticoid activity; increases GR binding affinity. | nih.govnih.gov |
| C-6, C-9 | 6α,9α-Difluoro | Enhances systemic glucocorticoid activity more than topical anti-inflammatory potency. | nih.gov |
| C-16 | 16α-Methyl or 16α-Hydroxyl | Reduces or eliminates mineralocorticoid (salt-retaining) activity. | |
| C-16, C-17 | 16α,17α-Acetal (e.g., Acetonide) | Markedly enhances topical anti-inflammatory potency. | nih.gov |
The C-21 position of corticosteroids is a frequent site for esterification, a modification that plays a significant role in the drug's delivery and mechanism of action. The 21-acetate ester of 6alpha-Fluoroprednisolone is a classic example of a prodrug strategy.
The primary purpose of the C-21 ester is to increase the lipophilicity of the corticosteroid. This enhanced lipid solubility facilitates absorption through the skin in topical formulations or improves passage across cell membranes. Once absorbed into the target tissue, the ester bond is cleaved by endogenous esterase enzymes, releasing the biologically active free 21-hydroxyl alcohol form of the steroid (in this case, 6alpha-Fluoroprednisolone). This bioactivation is a critical step for the molecule to bind effectively to the intracellular glucocorticoid receptor and exert its anti-inflammatory effects.
The rate of hydrolysis of the C-21 ester can influence the onset and duration of action. Different ester groups can be utilized to fine-tune these pharmacokinetic properties. For example, longer-chain or more sterically hindered esters may be hydrolyzed more slowly, potentially leading to a more prolonged local effect and reduced systemic absorption. The choice of the acetate (B1210297) ester represents a balance, providing sufficient lipophilicity for absorption while allowing for relatively rapid conversion to the active form within the target cells.
Computational Chemistry and Molecular Modeling in SAR Studies
In recent years, computational chemistry and molecular modeling have become indispensable tools in drug discovery, including the development of new fluorinated steroids. tandfonline.comnih.gov These methods provide powerful insights into the interactions between a ligand and its target receptor at the atomic level, guiding the rational design of more potent and selective compounds.
Both ligand-based and structure-based drug design strategies are employed in the optimization of fluorinated steroids. nih.govresearchgate.net
Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the target receptor is unknown or not well-defined. nih.govyoutube.comyoutube.com This approach relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. nih.gov By analyzing a series of known active and inactive molecules, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. For fluorinated steroids, an LBDD approach would involve comparing the structures of various analogs of this compound to identify the key features that contribute to high glucocorticoid receptor affinity.
Structure-based drug design (SBDD) , conversely, depends on the availability of a high-resolution 3D structure of the biological target, in this case, the glucocorticoid receptor's ligand-binding domain (LBD). tandfonline.comresearchgate.net The crystal structure of the GR LBD has been determined, revealing a complex architecture of alpha-helices and beta-sheets that form the ligand-binding pocket. researchgate.netnih.gov Using SBDD, researchers can computationally "dock" potential ligands, such as analogs of this compound, into this binding site. tandfonline.comresearchgate.net This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, between the steroid and specific amino acid residues of the receptor. This detailed understanding enables the rational design of new molecules with improved complementarity to the binding site, aiming to enhance affinity and selectivity. nih.gov
Computational modeling is instrumental in predicting how this compound and its analogs bind to the glucocorticoid receptor and in analyzing their preferred three-dimensional shapes (conformations). nih.gov
Prediction of binding modes is typically achieved through molecular docking simulations. researchgate.net These simulations place a ligand into the active site of a receptor in various orientations and conformations, scoring each "pose" based on how well it fits and the favorability of its intermolecular interactions. For this compound analogs, docking studies can predict how modifications at positions like C-6, C-9, or C-17 will alter the molecule's orientation within the GR binding pocket. These predictions can highlight crucial hydrogen bonds, for instance between the steroid's hydroxyl groups and amino acid residues like Gln642 and Arg611 in the GR, and hydrophobic interactions with the pocket's lining. researchgate.net By accurately predicting these binding modes, researchers can prioritize the synthesis of compounds that are most likely to have high binding affinity and biological activity. nih.gov
Biochemical Transformations and Enzymatic Interactions of 6alpha Fluoroprednisolone 21 Acetate
In Vitro Metabolic Fate and Metabolite Identification in Research Systems
The in vitro metabolism of 6alpha-Fluoroprednisolone-21-acetate is characterized by a multi-step process involving hydrolysis, oxidation, and conjugation. Research systems, primarily utilizing human liver and plasma fractions, have been instrumental in identifying the key enzymes and metabolic products.
The initial and rate-limiting step in the activation of this compound is the rapid hydrolysis of its 21-acetate ester bond. This biotransformation is catalyzed by ubiquitously distributed esterases, primarily in the plasma and liver, to yield the pharmacologically active parent compound, 6alpha-Fluoroprednisolone.
Corticosteroid esters are well-established substrates for hydrolytic enzymes. oup.com The design of corticosteroid prodrugs with ester linkages at the C-21 position is a common strategy to enhance bioavailability, with the expectation that they will be efficiently cleaved by esterases in systemic circulation to release the active drug. bodorlaboratories.com Studies on analogous fluorinated prednisolone (B192156) derivatives confirm this rapid conversion. For instance, the 21-acetate derivative of a 9alpha-fluoroprednisolone isoxazoline (B3343090) analog was found to be hydrolyzed very quickly in rat plasma, exhibiting a half-life of just 2.1 minutes. nih.gov This suggests a similar high-velocity hydrolysis for this compound.
Research into other corticosteroid esters has identified specific enzymes responsible for this hydrolysis. For soft corticosteroids like loteprednol (B1675157) etabonate and etiprednol (B10858132) dicloacetate, paraoxonase 1 (PON1), an esterase associated with high-density lipoprotein (HDL) in human plasma, was identified as the major hydrolase. bodorlaboratories.comresearchgate.net Human serum albumin (HSA) also demonstrated some hydrolytic activity. bodorlaboratories.com It is highly probable that these or similar carboxylesterases are responsible for the activation of this compound.
| Compound | Matrix | Key Findings | Reference |
|---|---|---|---|
| FP-ISO-21AC (A 9alpha-fluoroprednisolone derivative) | Rat Plasma | Rapid hydrolysis with a half-life of 2.1 minutes. | nih.gov |
| Loteprednol Etabonate (LE) | Human Plasma | Hydrolyzed mainly by Paraoxonase 1 (PON1). | bodorlaboratories.com |
| Etiprednol Dicloacetate (ED) | Human Plasma | Hydrolyzed by PON1 and to a lesser extent, Human Serum Albumin (HSA). Hydrolyzed 10x faster than LE. | bodorlaboratories.com |
| Prednisolone 21-acetate | Human Skin Homogenate | Demonstrated significant hydrolysis, converting the prodrug to active prednisolone. |
Following its activation via hydrolysis, the resultant 6alpha-Fluoroprednisolone becomes a substrate for Phase I metabolism, dominated by cytochrome P450 (CYP) enzymes. The CYP3A subfamily, particularly CYP3A4, is the principal catalyst for the oxidative metabolism of most glucocorticoids. nih.govhelsinki.firesearchgate.net
In vitro studies with various glucocorticoids using human liver microsomes have shown that CYP3A4 is the most efficient metabolic enzyme, followed by CYP3A5. nih.govnih.govresearchgate.net Common metabolic reactions include hydroxylation and dehydrogenation. A frequent site of oxidative attack on the steroid nucleus is the C6 position, typically resulting in a 6β-hydroxy metabolite. nih.gov However, the presence of the 6-alpha fluorine atom in 6alpha-Fluoroprednisolone sterically hinders and electronically disfavors oxidation at this position. Research on fluticasone (B1203827) propionate, which is fluorinated at both C6 and C9, showed that it was not hydroxylated at the C6 position by CYP3A4, suggesting that the fluorine atom effectively blocks this metabolic pathway. nih.gov
The hydroxylated metabolites of 6alpha-Fluoroprednisolone, as well as the parent molecule itself, undergo Phase II conjugation reactions to form water-soluble products that can be easily excreted. The primary conjugation pathways for steroids are glucuronidation and sulfation, which occur mainly in the liver. nih.govfrontiersin.org
Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the attachment of a glucuronic acid moiety to hydroxyl groups on the steroid. nih.gov In vitro studies of glucuronidation are typically performed using liver microsomes (which contain UGTs) and the co-factor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA). nih.gov While specific data on 6alpha-Fluoroprednisolone is not available, it is expected that its hydroxyl groups, particularly the one at C-21, would be primary sites for glucuronidation. nih.gov
Sulfation: This reaction is mediated by sulfotransferases (SULTs), which transfer a sulfonyl group from a donor molecule (PAPS) to a hydroxyl group on the steroid. Sulfation is a significant metabolic pathway for many steroids. frontiersin.orgnih.gov In vitro systems using liver S9 fractions can be used to study sulfation reactions. For corticosteroids like cortisol, the C-21 hydroxyl group is a known site for regioselective sulfation. frontiersin.org It is therefore anticipated that the primary alcohol at C-21 of 6alpha-Fluoroprednisolone and its hydroxylated metabolites are key targets for sulfation.
Enzyme Kinetics and Inhibition Studies with Metabolic Enzymes
Understanding the kinetics of the enzymes that metabolize this compound provides quantitative insight into its metabolic rate and potential for drug-drug interactions.
The biotransformation of this compound is a cascade involving several distinct enzyme families.
Esterases : These enzymes initiate the process by converting the prodrug to its active form. Key enzymes identified for similar substrates include Paraoxonase 1 (PON1) and Human Serum Albumin (HSA) in plasma, and various carboxylesterases in the liver and other tissues. bodorlaboratories.comresearchgate.net
Cytochrome P450 (CYP) Isoforms : Following hydrolysis, the active steroid is metabolized by oxidative enzymes. CYP3A4 is established as the most significant enzyme for glucocorticoid metabolism, with CYP3A5 also playing a role. nih.govnih.govresearchgate.net These enzymes are responsible for hydroxylation and dehydrogenation reactions.
UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) : These Phase II enzymes are responsible for conjugating the parent steroid and its oxidized metabolites, facilitating their excretion. Various isoforms of UGTs and SULTs present in the liver are involved in this final metabolic step. nih.govfrontiersin.org
| Metabolic Phase | Enzyme Family | Specific Enzymes (from analogs) | Function | Reference |
|---|---|---|---|---|
| Phase 0 (Activation) | Esterases | Paraoxonase 1 (PON1), Carboxylesterases, Human Serum Albumin (HSA) | Hydrolysis of 21-acetate ester to active 6alpha-Fluoroprednisolone. | bodorlaboratories.com, researchgate.net |
| Phase I (Oxidation) | Cytochrome P450 | CYP3A4, CYP3A5 | Hydroxylation and dehydrogenation of the steroid nucleus and side chain. | nih.gov, nih.gov |
| Phase II (Conjugation) | Transferases | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) | Glucuronidation and sulfation of hydroxyl groups for excretion. | nih.gov, frontiersin.org |
The specific chemical structure of this compound, particularly the 6α-fluoro group and the 21-acetate ester, profoundly influences its metabolic fate.
21-Acetate Ester : This group is a labile modification designed for rapid cleavage. Its presence ensures that the compound acts as a prodrug, quickly converting to the active 6alpha-Fluoroprednisolone upon entering systemic circulation. This rapid hydrolysis by esterases is the preferred initial metabolic step. bodorlaboratories.comnih.gov
Advanced Analytical Techniques for Characterization and Quantification of 6alpha Fluoroprednisolone 21 Acetate
Chromatographic Methodologies
Chromatography is the cornerstone for separating 6alpha-Fluoroprednisolone-21-acetate from impurities, isomers, and other related substances. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of pharmaceutical-grade this compound. The method is adept at separating the main compound from process-related impurities and degradation products. A study on 9-alpha-fluoroprednisolone acetate (B1210297), a structurally similar compound, demonstrated the use of both reversed-phase and normal-phase HPLC for identifying related substances. nih.gov The use of a diode-array detector (DAD) allows for the acquisition of UV spectra for each separated peak, aiding in the preliminary identification of impurities. nih.gov For instance, substances such as 9-alpha-bromoprednisolone acetate and 9(11)-dehydroprednisolone acetate have been successfully characterized as process impurities in related fluorinated corticosteroids using this approach. nih.gov
The separation of steroid isomers, which are often present and can be difficult to differentiate, is a critical application of HPLC. thermofisher.cn Isomeric purity is crucial as different isomers can have varied biological activities. The selectivity of the HPLC system can be finely tuned by adjusting the stationary phase, mobile phase composition, and temperature. lcms.cznih.gov For example, biphenyl (B1667301) and C18 columns offer different selectivities for steroids, with the choice of organic modifier (e.g., methanol (B129727) vs. acetonitrile) significantly impacting the resolution of structural isomers. thermofisher.cnlcms.cz
Table 1: Example HPLC Parameters for Corticosteroid Separation This table is a composite representation of typical conditions reported in the literature and is for illustrative purposes.
| Parameter | Condition | Reference/Rationale |
|---|---|---|
| Column | Reversed-Phase C18 or Biphenyl (e.g., 2.6 µm, 4.6 x 150 mm) | C18 is a standard for hydrophobic compounds; Biphenyl offers alternative selectivity for aromatic and isomeric steroids. thermofisher.cnlcms.cz |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | Commonly used for reversed-phase separation of corticosteroids. lcms.czresearchgate.net |
| Flow Rate | 0.30 - 1.0 mL/min | Typical flow rates for analytical scale columns. researchgate.net |
| Detection | UV/DAD at ~240 nm | Corticosteroids with a 1,4-diene-3-one structure exhibit strong UV absorbance around this wavelength. nih.gov |
| Temperature | Ambient to 50 °C | Temperature can be optimized to improve peak shape and resolution. lcms.cz |
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for steroid profiling. nih.gov However, due to the low volatility and thermal lability of corticosteroids like this compound, direct analysis is challenging. gla.ac.uk These molecules, especially those with a dihydroxyacetone side chain, tend to degrade at the high temperatures required for GC analysis. gla.ac.uk
To overcome this, a crucial derivatization step is necessary to increase the volatility and thermal stability of the steroid. nih.govresearchgate.net This typically involves converting polar functional groups (hydroxyl, ketone) into less polar, more stable silyl (B83357) ethers and oximes. gla.ac.uk Common derivatizing agents include N,O-bis(trimethylsilyl)acetamide (BSA) and N-trimethylsilylimidazole (TSIM). researchgate.netmdpi.com Microwave-accelerated derivatization has been shown to reduce reaction times significantly compared to traditional thermal methods. researchgate.net
Once derivatized, GC provides high-resolution separation of structurally similar steroids, which is essential for comprehensive analysis. nih.gov The use of inert columns, such as those with a 100% dimethylpolysiloxane phase (e.g., Rxi-1ms), is recommended to minimize column bleed at high temperatures and ensure symmetric peak shapes for reliable quantification. restek.com
Mass Spectrometry Techniques
Mass spectrometry (MS) is indispensable for the structural confirmation and sensitive quantification of this compound. It is almost always coupled with a chromatographic inlet for sample introduction.
LC-tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it ideal for detecting and quantifying trace levels of this compound in complex environmental or pharmaceutical matrices. This technique can, for example, be adapted to detect glucocorticoids in unregulated medicinal powders or fluorinated compounds in municipal wastewater. nih.govnih.gov
The methodology involves separating the analyte from the matrix using HPLC, followed by ionization (typically electrospray ionization - ESI) and detection by a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (corresponding to the molecular weight of the analyte) is selected and fragmented, and a specific product ion is monitored. This two-stage filtering process drastically reduces background noise and enhances specificity, allowing for accurate quantification even in complex samples. nih.gov Methods have been developed for quantifying various fluorinated substances in wastewater down to the nanogram-per-liter (ng/L) level. nih.gov
Table 2: Illustrative LC-MS/MS Parameters for Glucocorticoid Analysis This table provides a representative example of parameters used for detecting glucocorticoids in non-clinical samples.
| Parameter | Setting | Reference/Rationale |
|---|---|---|
| Chromatography | Reversed-Phase C18 column with 0.1% formic acid in water/acetonitrile mobile phase. | Provides good separation and the acidic modifier promotes protonation for positive ion ESI. nih.gov |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar, non-volatile molecules like steroids. |
| MS Analyzer | Triple Quadrupole or QTRAP | Enables highly selective and sensitive MRM experiments. nih.gov |
| Example MRM Transition | [M+H]+ → Specific Product Ion(s) | The transition from the protonated molecule to a characteristic fragment ensures specificity. |
| Lower Limit of Quantitation (LLOQ) | Can reach low ng/mL or ng/L levels depending on the matrix. | Demonstrates the high sensitivity of the technique. nih.govnih.gov |
High-Resolution Mass Spectrometry (HRMS), using analyzers like Orbitrap or Time-of-Flight (TOF), is a powerful tool for identifying unknown metabolites of this compound. nih.gov Unlike nominal mass instruments, HRMS provides a highly accurate mass measurement (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of the parent drug and its metabolites. nih.gov
When an organism processes a drug, it often undergoes metabolic transformations such as hydroxylation, glucuronidation, or demethylation. HRMS can detect the small mass shifts associated with these changes. By comparing the fragmentation pattern of a potential metabolite with that of the parent compound, the site of modification can often be deduced. mdpi.com For example, studies on other glucocorticoids using GC-HRMS have identified characteristic fragmentation patterns and structural diagnostic ions that can differentiate between various types of steroids (e.g., 1,4-diene vs. 4-ene structures). mdpi.com This approach allows for the confident structural elucidation of novel metabolites without needing a synthetic standard for every compound. nih.govmdpi.com
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic techniques provide detailed information about the molecular structure of this compound, serving as a definitive method for structural confirmation.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unabridged structural elucidation. For this compound, both ¹H and ¹³C NMR are fundamental. A comprehensive analysis of ¹H NMR spectra of 166 different steroids provides a foundational database for assigning proton signals. rsc.org The presence of the fluorine atom at the 6-alpha position introduces specific complexities and useful information. ¹⁹F NMR is particularly valuable, as the fluorine signal's chemical shift and coupling constants provide direct evidence of its presence and stereochemical environment. dur.ac.uk Solid-state NMR studies on other fluorinated steroids have shown that fluorination can significantly alter the steroidal ring conformation compared to non-fluorinated analogs, which is observable through changes in ¹³C chemical shifts. nih.gov
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of a corticosteroid will show characteristic absorption bands corresponding to its core structure. acs.org For this compound, key peaks would include C=O stretching for the ketone and acetate carbonyl groups (typically in the 1700-1750 cm⁻¹ region), C=C stretching for the diene system (around 1600-1680 cm⁻¹), and C-O stretching for the alcohol and ester groups. mdpi.comoup.com FTIR is a rapid and reliable method for confirming the identity of the compound against a reference standard. nih.gov
Table 3: Key Spectroscopic Data for Corticosteroid Characterization This table summarizes the expected spectroscopic features for a compound like this compound based on literature for similar structures.
| Technique | Observed Feature | Structural Interpretation | Reference |
|---|---|---|---|
| ¹H NMR | Characteristic signals for vinyl, methyl, and skeletal protons | Confirms the overall steroid backbone and substituent arrangement. | rsc.org |
| ¹³C NMR | Significant deviation in C9 signal for 9-fluoro steroids | Indicates the electronic effect and conformational changes induced by the fluorine substituent. | nih.gov |
| ¹⁹F NMR | Signal with specific chemical shift and coupling | Unambiguously confirms the presence and environment of the fluorine atom. | |
| FTIR | ~1750 cm⁻¹ (ester C=O), ~1710 cm⁻¹ (ketone C=O), ~1660 cm⁻¹ (conjugated C=O), ~1620 cm⁻¹ (C=C) | Identifies key functional groups: acetate ester, ketones, and the A-ring diene system. | mdpi.comoup.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon-Fluorine Bond Characterization
The presence of the fluorine atom at the 6-alpha position introduces unique spectroscopic signatures. ¹⁹F NMR is highly sensitive and provides a direct method for observing the fluorine nucleus. The chemical shift of the ¹⁹F signal is indicative of its electronic environment, while its coupling to adjacent protons (¹H) and carbons (¹³C) provides crucial information about the connectivity and stereochemistry of the molecule. huji.ac.ilwikipedia.org
In ¹³C NMR, the carbon atom bonded directly to the fluorine (C6) will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 150-250 Hz. researchgate.net This large coupling is a definitive characteristic of a direct C-F bond. Furthermore, carbons that are two (C5, C7), three (C4, C8), and even four bonds away from the fluorine atom will show smaller, but still observable, through-bond couplings (²JCF, ³JCF, ⁴JCF), which are invaluable for confirming the assignment of carbon signals in the steroid's complex structure. researchgate.netkoreascience.kr The stereochemistry of the fluorination, whether alpha or beta, can also be determined by analyzing these coupling constants and through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments. nih.gov
Table 1: Expected ¹³C and ¹⁹F NMR Data for the C-F Bond in this compound
| Nucleus | Expected Chemical Shift (ppm) | Expected Coupling Constant (Hz) |
| ¹⁹F | -170 to -200 | - |
| C6 | 85 - 95 | ¹JCF: ~180-200 |
| C5 | 40 - 50 | ²JCF: ~20-30 |
| C7 | 30 - 40 | ²JCF: ~15-25 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific conformation of the molecule.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the various functional groups within the this compound molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. The key functional groups in this molecule include carbonyl (C=O) groups from the ketone and acetate moieties, a hydroxyl (-OH) group, carbon-carbon double bonds (C=C) in the steroid A-ring, and the carbon-fluorine (C-F) bond.
The presence of the acetate group at the C21 position is confirmed by a strong absorption band for the ester carbonyl, typically around 1740-1760 cm⁻¹. The ketone at C3 and the ketone at C20 will also show strong carbonyl absorptions, generally in the range of 1650-1720 cm⁻¹. The conjugated nature of the C3 ketone with the double bonds in the A-ring will shift its absorption to a lower wavenumber. The hydroxyl group at C11 will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹. The C-F bond itself gives rise to a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |
| C-H stretch (alkane) | 2850 - 3000 |
| C=O stretch (acetate ester) | 1740 - 1760 |
| C=O stretch (ketone) | 1650 - 1720 |
| C=C stretch (alkene) | 1600 - 1680 |
| C-F stretch | 1000 - 1400 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is particularly useful for analyzing compounds with conjugated systems. This compound, being a prednisolone (B192156) derivative, possesses a cross-conjugated diene system in the A-ring of the steroid nucleus. This chromophore is responsible for a strong UV absorption.
For prednisolone and its derivatives, the maximum absorption (λmax) is typically observed around 242 nm. sielc.comresearchgate.net The intensity of this absorption is directly proportional to the concentration of the compound, which allows for its quantification using a UV-Vis spectrophotometer. This characteristic absorption is a key parameter for quality control and assay development. pnrjournal.comresearchgate.net
Table 3: Expected UV-Vis Absorption Data for this compound
| Solvent | Expected λmax (nm) |
| Ethanol/Methanol | ~242 |
The combination of these advanced analytical techniques provides a comprehensive characterization of this compound, enabling its unambiguous identification, structural verification, and accurate quantification.
Research Applications and Emerging Perspectives for 6alpha Fluoroprednisolone 21 Acetate
Use as a Biochemical Probe in Steroid Hormone Research
The introduction of a fluorine atom into a steroid nucleus profoundly influences its electronic properties, conformation, and metabolic stability. These alterations make fluorinated steroids like 6alpha-Fluoroprednisolone-21-acetate valuable tools for dissecting the complex mechanisms of steroid hormone action in a laboratory setting.
The biological effects of corticosteroids are mediated by the glucocorticoid receptor (GR), a protein that regulates gene expression. The affinity with which a steroid binds to this receptor is a primary determinant of its potency. The 6alpha-fluorination is a key structural feature known to enhance the binding affinity of steroids to the glucocorticoid receptor. This makes this compound a potentially powerful biochemical probe for studying GR biology. In non-clinical research, it can be used to:
Displace Radiolabeled Ligands: In competitive binding assays, the compound can be used to determine the binding affinities of other novel, unlabeled molecules for the GR.
Probe Receptor Structure: The specific interactions of the fluorine atom within the receptor's ligand-binding domain can be studied through techniques like X-ray crystallography, providing insights into the structural requirements for high-affinity binding.
Modulate Gene Expression: In cell-based assays, it can be used to activate the GR and study the downstream effects on the expression of GR-regulated genes, helping to elucidate the molecular pathways of glucocorticoid action.
Steroidogenesis is the metabolic pathway through which steroids are synthesized from cholesterol. Understanding how exogenous steroids influence this pathway is crucial. Synthetic corticosteroids can exert feedback inhibition on the production of endogenous steroids. While specific studies detailing the use of this compound for this purpose are not prevalent, its structural class suggests it could be a useful tool in non-clinical models to:
Investigate the feedback mechanisms on the hypothalamic-pituitary-adrenal (HPA) axis.
Study the expression and activity of key steroidogenic enzymes, such as those in the cytochrome P450 family, in adrenal cell cultures.
Serve as a reference compound in screening assays designed to identify new molecules that can modulate steroid production without activating the glucocorticoid receptor.
Development of Novel Drug Design Paradigms
The quest for safer medications has led to innovative drug design strategies that aim to maximize therapeutic effect while minimizing systemic exposure and side effects. This compound embodies principles that are central to these modern paradigms.
Retrometabolic drug design is a concept pioneered by Nicholas Bodor, where a drug is intentionally designed to undergo a predictable and controlled metabolic inactivation after it has exerted its therapeutic effect. nih.gov This approach is analogous to retrosynthetic analysis, but it is applied to metabolic pathways instead of chemical synthesis. nih.gov The core idea is to build a "soft" drug that is active at its target site but is rapidly converted to a pre-identified, inactive metabolite in systemic circulation. nih.govresearchgate.net
Corticosteroids have been a major area of success for this design philosophy. researchgate.net Fluorination at the 6-alpha or 9-alpha position is known to enhance the anti-inflammatory activity of corticosteroids. uaeu.ac.ae The challenge, however, is that this increased potency can also lead to greater systemic side effects. By applying retrometabolic principles, it is possible to design a potent fluorinated steroid that is locally active but systemically soft.
| Design Principle | Application to Fluorinated Steroids |
| Active Parent Drug | The steroid backbone with a 6-alpha fluoro group ensures high glucocorticoid receptor affinity and potent local activity. |
| Metabolically Labile Group | An ester group, such as the 21-acetate, is introduced as a "weak link" that can be rapidly cleaved by esterase enzymes present in the body. |
| Inactive Metabolite | Upon hydrolysis of the ester, the resulting carboxylic acid or alcohol metabolite has significantly lower receptor binding affinity and is readily eliminated. |
Soft drug design is the practical application of retrometabolic principles. dovepress.com A soft drug is a biologically active compound that is designed to be metabolically unstable in a predictable way, leading to its deactivation and detoxification. dovepress.comresearchgate.net The goal is to improve the therapeutic index of a drug by separating its desired local effects from its unwanted systemic effects. nih.gov
This compound fits the description of a soft drug, particularly for topical or local applications. The 21-acetate ester is a classic example of a metabolically labile group. researchgate.net When applied locally (e.g., to the skin), the compound can exert its anti-inflammatory effects. If any of the drug is absorbed into the systemic circulation, ubiquitous esterase enzymes can quickly hydrolyze the 21-acetate group, converting the potent parent drug into the much less active 6alpha-fluoroprednisolone. This rapid systemic inactivation is intended to reduce the risk of side effects commonly associated with long-term corticosteroid use. researchgate.net
A successful example of this approach is loteprednol (B1675157) etabonate, a soft corticosteroid designed based on these principles, which has been approved for ophthalmic use. nih.govdovepress.com
Future Directions in Synthetic and Mechanistic Research
The synthesis of fluorinated steroids presents unique challenges and opportunities. The stereoselective introduction of a fluorine atom at the 6-alpha position is a key step. Research has shown that the direct electrophilic fluorination of steroid enol acetates often yields a mixture of 6-alpha and 6-beta isomers. nih.gov The 6-beta isomer is typically the kinetically favored product, while the 6-alpha isomer is the more pharmacologically active and thermodynamically stable one. nih.gov
Future synthetic research is likely to focus on:
Developing more efficient and stereoselective methods for direct 6-alpha fluorination.
Optimizing the conditions for the epimerization of the 6-beta isomer to the desired 6-alpha isomer, for example, through acid catalysis. nih.gov
Exploring novel fluorinating reagents that can provide higher yields and better selectivity. nih.gov
From a mechanistic standpoint, future research could involve:
Utilizing computational modeling and advanced spectroscopic techniques to better understand how the 6-alpha fluoro group enhances glucocorticoid receptor binding and activation.
Synthesizing and evaluating a broader range of esters at the 21-position to fine-tune the rate of metabolic inactivation, allowing for the development of soft steroids with varying durations of action.
Applying the principles learned from fluorinated prednisolone (B192156) derivatives to other classes of steroid hormones to create novel research tools and therapeutic candidates.
| Steroid Enol Acetate (B1210297) Derived From | Product after Fluorination with Selectfluor™ | Ratio of α:β Isomers nih.gov |
| Progesterone | 6-Fluoroprogesterone | 35:65 |
| Testosterone | 6-Fluorotestosterone | 25:75 |
| Cholestenone | 6-Fluorocholestenone | 20:80 |
| Hydrocortisone | 6-Fluorohydrocortisone | 40:60 |
This data illustrates the general kinetic preference for the formation of the 6-beta fluoro isomer during electrophilic fluorination, highlighting the importance of epimerization steps in the synthesis of the active 6-alpha compounds. nih.gov
Exploration of Green Chemistry Principles in this compound Synthesis
The synthesis of complex pharmaceutical compounds like this compound has traditionally involved multi-step processes that can generate significant chemical waste and utilize hazardous reagents. In recent years, the principles of green chemistry have been increasingly applied to mitigate the environmental impact of pharmaceutical manufacturing. uniroma1.itunibo.it These principles focus on designing chemical syntheses to be more efficient, safer, and environmentally benign. msu.edu Key areas of exploration in the context of synthesizing fluorinated corticosteroids include the use of biocatalysis, safer solvents, and more atom-economical reaction pathways. uniroma1.itwikipedia.org
Another key aspect of green chemistry is the reduction or replacement of hazardous solvents. Research efforts have focused on utilizing greener solvent alternatives or even solvent-free (neat) reaction conditions. unibo.it For example, the use of supercritical carbon dioxide (scCO2) as a solvent is being explored due to its low toxicity and non-flammability. researchgate.net
Furthermore, the development of more atom-economical reactions is a central tenet of green chemistry. This involves designing synthetic routes where a greater proportion of the atoms from the starting materials are incorporated into the final product, thereby minimizing waste. msu.edu In the context of fluorinated steroids, this includes the development of stereoselective fluorination methods that avoid the formation of unwanted isomers and the associated purification challenges. google.comnumberanalytics.com The use of safer and more selective fluorinating agents, such as Selectfluor®, represents a step forward in this direction. google.com
The following table summarizes some of the green chemistry approaches being explored in steroid synthesis:
| Green Chemistry Principle | Application in Steroid Synthesis | Potential Benefits |
| Waste Prevention | Designing synthetic routes with fewer steps and higher yields. msu.edu | Reduced generation of byproducts and solvent waste. unibo.it |
| Atom Economy | Utilizing reactions that maximize the incorporation of starting materials into the final product. msu.edu | Minimized waste and more efficient use of resources. |
| Use of Catalysis | Employing enzymes (biocatalysis) for specific chemical transformations. wikipedia.orgnih.gov | High selectivity, milder reaction conditions, and reduced need for protecting groups. wikipedia.org |
| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water or supercritical fluids. unibo.itresearchgate.net | Reduced environmental impact and improved worker safety. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. uniroma1.it | Lower energy consumption and reduced carbon footprint. |
Advanced Computational Approaches for Predicting Steroid-Biomacromolecule Interactions
Understanding the interaction between a steroid molecule like this compound and its biological targets, primarily receptors, is fundamental to elucidating its mechanism of action. Advanced computational methods have become indispensable tools for predicting and analyzing these interactions at a molecular level. nih.gov These in silico approaches can significantly accelerate the drug discovery process by providing insights that are often difficult to obtain through experimental methods alone. nih.gov
Molecular docking is a widely used computational technique to predict the preferred binding orientation of a ligand (the steroid) when it interacts with a receptor. researchgate.net This method involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their predicted binding affinity. For this compound, docking studies can help identify key amino acid residues in the glucocorticoid receptor that are crucial for binding and can predict how the 6-alpha-fluoro substituent influences this interaction. researchgate.net
Molecular dynamics (MD) simulations provide a more dynamic and detailed view of the steroid-receptor complex. nih.govmdpi.com Unlike the static picture provided by molecular docking, MD simulations can track the movements of atoms in the complex over time, offering insights into the stability of the binding, the role of solvent molecules, and the conformational changes that may occur upon binding. mdpi.com These simulations can be used to calculate the binding free energy, providing a more accurate prediction of the binding affinity. nih.gov
The data generated from these computational studies can be used to build predictive models. For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of steroid derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
The table below outlines some of the key computational methods and their applications in studying steroid-biomacromolecule interactions:
| Computational Method | Application | Information Gained |
| Molecular Docking | Predicts the binding mode of a steroid within a receptor's active site. researchgate.net | Preferred binding orientation, key interacting residues, and a preliminary estimate of binding affinity. researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the steroid-receptor complex over time. nih.govmdpi.com | Stability of the complex, conformational changes, role of water molecules, and more accurate binding free energy calculations. nih.govmdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate chemical structure with biological activity. nih.gov | Prediction of the biological activity of novel steroid derivatives. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Design of new ligands with potentially improved affinity and selectivity. |
| Proteochemometric Modeling (PCM) | Integrates both chemical information of ligands and genomic information of target proteins into a single model. nih.gov | Prediction of interactions across a range of related steroids and receptors. |
These computational approaches, often used in combination, provide a powerful platform for understanding the molecular basis of this compound's activity and for the rational design of new steroid-based therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
